molecular formula C8H9FO B1304789 3-Fluoro-4-methylanisole CAS No. 405-06-1

3-Fluoro-4-methylanisole

Cat. No. B1304789
CAS RN: 405-06-1
M. Wt: 140.15 g/mol
InChI Key: WQOHEWKWIJOAHQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylanisole is a chemical compound that is structurally related to anisole derivatives, where a fluorine atom is substituted at the meta position and a methyl group at the para position relative to the methoxy group on the benzene ring. While the specific compound 3-Fluoro-4-methylanisole is not directly studied in the provided papers, related compounds such as 3-fluoroanisole (3-FA) and 4-fluoroanisole have been investigated, providing insights into the potential behavior and properties of 3-Fluoro-4-methylanisole .

Synthesis Analysis

The synthesis of related fluorinated anisoles typically involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of 3-fluoro- and 5-fluoronoradrenaline, which are derivatives of 3-fluoroanisole, involves several steps including O-methylation and Friedel–Crafts acylation . Similarly, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, another related compound, includes steps such as treatment with dichloromethyl methyl ether, methyl Grignard reaction, and methylation with dimethyl sulfate10. These methods could potentially be adapted for the synthesis of 3-Fluoro-4-methylanisole.

Molecular Structure Analysis

The molecular structure and conformation of fluorinated anisoles have been extensively studied. For example, 3-fluoroanisole exists as a mixture of two planar conformers of Cs symmetry, with the syn form being slightly more stable than the anti form . The presence of the fluorine atom influences the electronic distribution and can induce bond length alternation around the aromatic ring . These findings suggest that 3-Fluoro-4-methylanisole may also exhibit conformational isomerism and similar electronic effects.

Chemical Reactions Analysis

Fluorinated anisoles participate in various chemical reactions, often involving their functional groups. Electrosynthesis can lead to the formation of polymers, as seen with p-fluoroanisole . The activated fluorophenyl-amine reaction is another example, where guanidinium-functionalized anion exchange polymer electrolytes are synthesized . These reactions highlight the reactivity of the fluorine and methoxy groups, which would also be relevant for 3-Fluoro-4-methylanisole.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anisoles are influenced by the presence of the fluorine atom and the methoxy group. The fluorine atom is highly electronegative, affecting the acidity, basicity, and overall polarity of the molecule . The rotational spectra and ab initio calculations provide insights into the equilibrium geometries and the effect of the substituents on the aromatic ring . The photoluminescence of polymers derived from p-fluoroanisole indicates potential applications in optoelectronics . These properties are likely to be similar for 3-Fluoro-4-methylanisole, given the structural similarities.

Scientific Research Applications

Synthesis Processes

  • 3-Fluoro-4-methylanisole has been utilized in various synthesis processes. For instance, it's involved in the synthesis of black fluorane dye, an important component in thermal papers. A study by Xie, Wang, Deng, & Luo (2020) highlights a method for the synthesis of 4-bromo-3-methylanisole, which is a step in the production of such dyes.

Chemical Reactions and Properties

  • The compound is also a subject in studies exploring its chemical reactions and properties. For example, Dai, Zhang, & Du (2020) examined the molecular conformation of 3-fluoro-5-methylanisole using spectroscopy, providing insights into its structural behavior.

Environmental and Toxicological Studies

  • In environmental and toxicological contexts, 3-Fluoro-4-methylanisole has been studied for its potential impact. For instance, Bundy et al. (2002) investigated the toxicity of related compounds like 2-fluoro-4-methylaniline to earthworms, which can be relevant for understanding the environmental impact of similar compounds.

Application in Material Science

  • The use of 3-Fluoro-4-methylanisole in material science, such as in the development of new materials or coatings, is an area of ongoing research. Studies like those by Attour et al. (2008) investigate its properties under different conditions, which could inform its applications in material science.

Role in Pharmaceutical Research

  • While excluding information on drug use and side effects, it's notable that compounds like 3-Fluoro-4-methylanisole often play a role in pharmaceutical research for synthesizing new drug compounds or intermediates. For example, studies by Stegmann, Deuschle, & Schuler (1994) discuss the synthesis of related fluorocatecholamines, highlighting the relevance of such compounds in pharmaceutical chemistry.

Safety And Hazards

3-Fluoro-4-methylanisole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . When handling this chemical, it is recommended to avoid all personal contact, including inhalation, and to use protective clothing .

properties

IUPAC Name

2-fluoro-4-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOHEWKWIJOAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379103
Record name 3-Fluoro-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methylanisole

CAS RN

405-06-1
Record name 3-Fluoro-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 405-06-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5-methoxy-2-methyl aniline (5.0 g; 36 mmol), HCl (7.6 mL of a 12 M solution; 91 mmol) and H2O (11 mL) was heated at 60° C. for 15 min until complete dissolution had occurred. The reaction was cooled to 0° C. and an aqueous solution of NaNO2 (2.5 g; 36 mmol) was added dropwise (internal temperature ≦7° C.). The reaction was stirred at 0° C. for 30 min and a 0° C. solution of HBF4 (5.3 mL of a 48% solution; 40 mmol) was added cautiously. The reaction was stirred at 0° C. for 20 min, and the resultant brown solid was filtered, washed with ice water (3×10 mL) and H2O (2×10 mL). The solid was dried under high vacuum for 20 h, then heated (heat gun) until evolution of BF3 (white fumes) had ceased. The resulting brown oil was partitioned between EtOAc and H2O. The organic phase was dried (Na2SO4), concentrated in vacuo and distilled by Kugelrohr to give 3-fluoro-4-methyl anisole (1.6 g; 31%) as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Kobayashi, K Ishii… - Chemistry–A European …, 2005 - Wiley Online Library
… methyl group of 3-fluoro-4-methylanisole⊂(1⋅2) preferred the 2 unit to the 1 unit in a 5.26:1 ratio (Figure 1j and Figure 2d).13 In the 1 H NMR spectrum of 3-fluoro-4-methylanisole⊂(1⋅…
PK Chakraborty, MR Kilbourn - … . Part A. Applied radiation and isotopes, 1991 - Elsevier
A new route to aryl [ 18 F]fluorides without electron withdrawing ring substituents has been developed. [ 18 F]Fluorobenzaldehydes, prepared from no-carrier-added (NCA) [ 18 F]…
Number of citations: 32 www.sciencedirect.com
RP Singh, JM Shreeve - Accounts of chemical research, 2004 - ACS Publications
Synthetic and structural aspects of organofluorine compounds continue to be the focal points of vigorous research activities, as evidenced by the appearance of a large number of …
Number of citations: 282 pubs.acs.org
KK Laali, GI Borodkin - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
The NF fluorinating agent F-TEDA-BF4 dication salt (Selectfluor™) 1 dissolves in imidazolium-based ionic liquids [emim][OTf] 7, [emim][BF4] 8, [bmim][PF6] 9 and [bmim][BF4] 10 (…
Number of citations: 106 pubs.rsc.org
F Abraham - 2014 - etheses.dur.ac.uk
Methodology for the synthesis of polyfluorinated biphenyl benzylphosphonic acids was developed and various highly fluorinated phosphonic acid derivatives may be synthesised from …
Number of citations: 3 etheses.dur.ac.uk
NR Davis - 2009 - dspace.mit.edu
… oven-dried 500 mL Schlenk flask, which was equipped with a magnetic stir bar and fitted with a septum, was purged with argon and then THF (100 mL) and 3-fluoro-4-methylanisole (…
Number of citations: 2 dspace.mit.edu
J Yakiwchuk - 2015 - era.library.ualberta.ca
Organic chemistry has its foundations in the 19 th century; since, it has grown into a number of industries affecting our daily lives such as the manufacture of goods and life saving …
Number of citations: 2 era.library.ualberta.ca

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